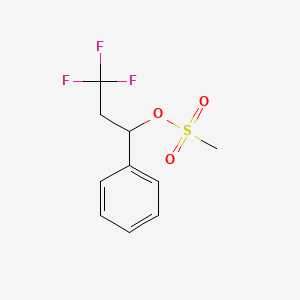![molecular formula C17H22N2O2 B2643364 tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 1579291-63-6](/img/structure/B2643364.png)
tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-b]indole core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrido[3,4-b]indole core, which is a bicyclic structure containing a pyridine ring fused with an indole ring. The indole ring is a heterocyclic compound that itself consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic core and the various functional groups attached to it. The electron-rich indole ring might undergo electrophilic substitution reactions. The carboxylate ester could be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group might enhance its solubility in polar solvents, while the tert-butyl and methyl groups might increase its solubility in non-polar solvents .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections, including drug-resistant strains. These compounds interfere with bacterial cell wall synthesis or inhibit essential enzymes, making them promising candidates for novel antibiotics .
Anti-Inflammatory Properties
The imidazole scaffold has anti-inflammatory activity. By modulating immune responses and inhibiting pro-inflammatory cytokines, imidazole derivatives may help manage inflammatory conditions such as arthritis, colitis, and dermatitis. Our compound could contribute to this therapeutic approach .
Antitumor and Anticancer Effects
Studies suggest that imidazole-based compounds exhibit antitumor and anticancer properties. They interfere with cell proliferation, angiogenesis, and metastasis. Our tert-butyl derivative might be investigated for its potential in cancer therapy .
Antidiabetic Activity
Imidazole derivatives have been explored as potential antidiabetic agents. They may enhance insulin sensitivity, regulate glucose metabolism, and protect pancreatic beta cells. Our compound could contribute to this field by targeting specific pathways involved in diabetes management .
Antioxidant and Cytoprotective Effects
Imidazole-containing compounds often possess antioxidant properties. They scavenge free radicals, protect cells from oxidative stress, and maintain cellular homeostasis. Our tert-butyl derivative might play a role in preventing oxidative damage .
Ulcerogenic Activity
Interestingly, some imidazole derivatives exhibit ulcerogenic activity. While this might seem counterintuitive, researchers study these effects to understand gastrointestinal physiology and develop treatments for ulcers and related conditions .
Future Directions
properties
IUPAC Name |
tert-butyl 6-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-5-6-14-13(9-11)12-7-8-19(10-15(12)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGGNNDFQINOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)
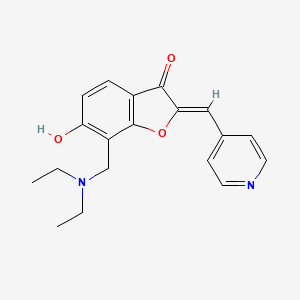
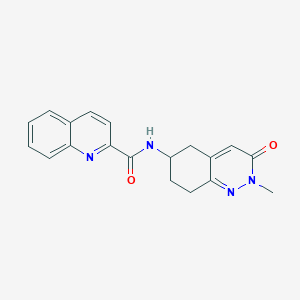
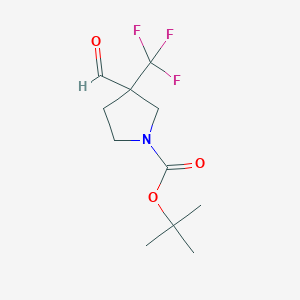
![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)
![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
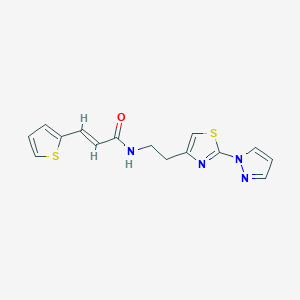
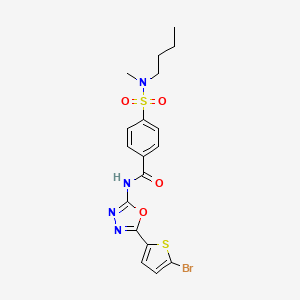
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)
